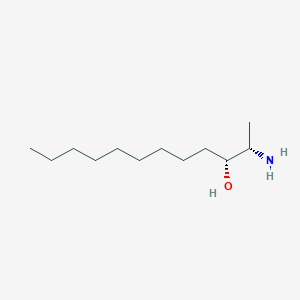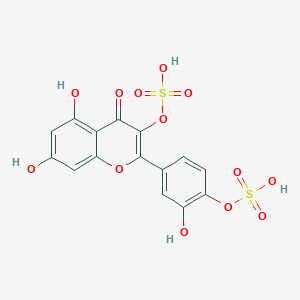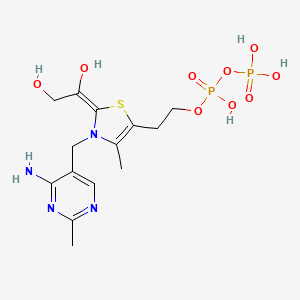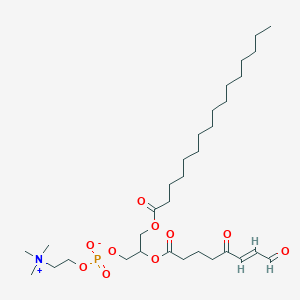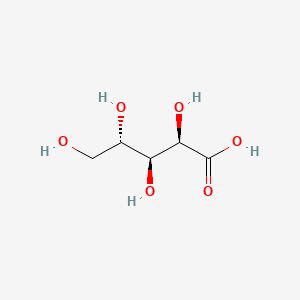
L-arabinonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-arabinonic acid is the L-enantiomer of arabinonic acid. It is a conjugate acid of a L-arabinonate. It is an enantiomer of a D-arabinonic acid.
Applications De Recherche Scientifique
Biotechnological Production and Application
L-Arabinonic acid is generated through the enzymatic or microbial oxidation of L-arabinose, a process pivotal in biotechnology. It is used in the synthesis of valuable chemical compounds and intermediates. For instance, microbial pathways have been developed to convert L-arabinose into L-arabinonic acid and further into 1,2,4-butanetriol, a precursor for energetic materials, showcasing its potential in producing complex molecules through biocatalysis (Niu, Molefe, & Frost, 2003).
Enzyme Catalysis and Structural Insights
The study of enzymes that interact with L-arabinonic acid, such as L-arabinonate dehydratase, provides deep insights into enzymatic mechanisms and structural biology. The crystal structure analysis of L-arabinonate dehydratase reveals its complex catalytic mechanism involving a [2Fe-2S] cluster, which opens avenues for enzyme engineering and the development of biocatalysts for industrial applications (Rahman et al., 2017).
Agricultural Applications
In agriculture, research explores the use of L-arabinonic acid in plant protection. A study demonstrated its effectiveness in controlling tomato bacterial wilt, indicating its potential as an eco-friendly plant protection agent. This application leverages the sugar's ability to modulate plant responses and microbial interactions in the rhizosphere, providing a novel approach to disease management in crops (Fu et al., 2020).
Novel Metabolic Pathways
L-Arabinonic acid plays a role in understanding and engineering novel metabolic pathways in microorganisms. Studies on non-phosphorylative metabolism in bacteria, for instance, shed light on alternative pathways for pentose utilization, with L-arabinonic acid being a key intermediate. Such research not only expands our knowledge of microbial metabolism but also opens up new possibilities for metabolic engineering to produce value-added chemicals from renewable resources (Watanabe et al., 2019).
Propriétés
Nom du produit |
L-arabinonic acid |
|---|---|
Formule moléculaire |
C5H10O6 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1 |
Clé InChI |
QXKAIJAYHKCRRA-YVZJFKFKSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238765.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B1238769.png)
![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)



